molecular formula C22H41N7O5 B12066536 L-Leucyl-L-valyl-L-prolyl-L-arginine

L-Leucyl-L-valyl-L-prolyl-L-arginine

Cat. No.: B12066536
M. Wt: 483.6 g/mol
InChI Key: BUYYNBJRZMTLDW-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucyl-L-valyl-L-prolyl-L-arginine is a peptide compound composed of four amino acids: leucine, valine, proline, and arginine. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence and structure of these amino acids can influence the compound’s properties and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-valyl-L-prolyl-L-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-valyl-L-prolyl-L-arginine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.

    Oxidation: Oxidative modifications can occur, particularly at the arginine residue, which can be sensitive to reactive oxygen species.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

    Hydrolysis: Shorter peptide fragments or individual amino acids.

    Oxidation: Oxidized forms of arginine, such as citrulline.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Leucyl-L-valyl-L-prolyl-L-arginine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modifications.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Leucyl-L-valyl-L-prolyl-L-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and downstream signaling pathways. For example, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine: Another peptide with a similar sequence but different biological activity.

    L-Alanyl-L-valyl-L-prolyl-L-phenylalanine: A peptide with a different amino acid composition, used in various biochemical studies.

Uniqueness

L-Leucyl-L-valyl-L-prolyl-L-arginine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic (leucine, valine) and hydrophilic (arginine) residues allows it to interact with a wide range of biological molecules, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H41N7O5

Molecular Weight

483.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C22H41N7O5/c1-12(2)11-14(23)18(30)28-17(13(3)4)20(32)29-10-6-8-16(29)19(31)27-15(21(33)34)7-5-9-26-22(24)25/h12-17H,5-11,23H2,1-4H3,(H,27,31)(H,28,30)(H,33,34)(H4,24,25,26)/t14-,15-,16-,17-/m0/s1

InChI Key

BUYYNBJRZMTLDW-QAETUUGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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